Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate
Description
Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate is a bicyclic heterocyclic compound featuring a tetrahydrobenzo[d]thiazole core. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing stability during synthetic processes. This compound is a key intermediate in medicinal chemistry, particularly for developing modulators of biological targets such as N-methyl-D-aspartate receptors (NMDARs) .
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-5-20-12(18)9-7-6-8-10-11(9)16-13(22-10)17-14(19)21-15(2,3)4/h9H,5-8H2,1-4H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYBGWIBKLDLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1N=C(S2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856735 | |
| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369897-34-6 | |
| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate typically involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile at room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiazole derivatives
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of tetrahydrobenzo[d]thiazole compounds exhibit significant anticancer properties. Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and death .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies suggest that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and function .
Biochemical Applications
2.1 Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can be beneficial in regulating metabolic disorders and conditions such as diabetes and obesity .
2.2 Drug Delivery Systems
The compound's structural characteristics allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble compounds. This application is particularly relevant in the formulation of oral medications where improved absorption is desired .
Materials Science
3.1 Polymer Synthesis
this compound has been employed in the synthesis of novel polymers with enhanced mechanical properties. These polymers are being investigated for their potential use in biomedical devices and biodegradable materials due to their biocompatibility and strength .
3.2 Coatings and Adhesives
The compound's reactivity allows it to be used in creating advanced coatings and adhesives that require specific performance characteristics such as thermal stability and resistance to chemical degradation. These materials are crucial in industries ranging from automotive to aerospace .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, it can interact with cellular signaling pathways, leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Structural Analogues
Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate
- Core Structure : Replaces the thiazole ring with a thiophene ring.
- Functional Group: Unprotected amino group (NH₂) instead of Boc-protected amine.
- Reactivity: The free amino group increases nucleophilicity, enabling direct participation in condensation reactions (e.g., with benzoyl chloride or ethyl cyanoacetate) without deprotection steps .
Ethyl 2-Bromo-4,5,6,7-Tetrahydrobenzo[d]thiazole-4-carboxylate
- Substituent: Bromine atom at position 2 instead of Boc-amino group.
- Molecular Weight : 290.18 g/mol (vs. ~340–350 g/mol for the Boc-protected compound).
- Applications : Bromo-substituted derivatives are precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .
Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Core Structure : Tetrahydrobenzo[b]thiophene with a complex substituent (4-hydroxyphenyl and ethoxy groups).
- Synthesis : Synthesized via a multicomponent Petasis reaction (22% yield), contrasting with Boc-protected compounds typically prepared through stepwise protection-deprotection strategies .
EU1794-2 (Ethyl 2-(2-Imino-4-Oxothiazolidin-5-Yl)Acetamido-6-Methyl-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate)
- Substituent: Thiazolidinone ring fused to the bicyclic core.
- Biological Relevance : Demonstrated activity as an NMDAR modulator, highlighting the impact of substituents on target affinity .
Reactivity and Stability
- Boc Protection: The Boc group in the target compound prevents unwanted side reactions (e.g., oxidation or nucleophilic attack) during synthesis, unlike unprotected amino analogues .
- Bromo Substituent : Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate undergoes efficient halogen exchange or cross-coupling reactions, whereas the Boc-protected compound requires deprotection for further functionalization .
- Thiazolidinone Derivatives (e.g., EU1794-2): The thiazolidinone ring enhances hydrogen-bonding capacity, critical for receptor-ligand interactions in NMDAR modulation .
Spectral and Physicochemical Properties
*Predicted based on Boc-protected analogues.
Biological Activity
Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C13H18N2O4S
- IUPAC Name : this compound
This structure features a benzo[d]thiazole moiety which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial in cellular processes. For instance, it may act on bacterial topoisomerases, which are essential for DNA replication and transcription.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness against multidrug-resistant strains highlights its potential as an antibiotic agent.
- Anticancer Properties : The benzo[d]thiazole scaffold has been associated with anticancer activity. Research indicates that derivatives of this structure can induce apoptosis in cancer cell lines.
Antimicrobial Activity
A study evaluated the antibacterial effects of various benzothiazole derivatives, including this compound. The results demonstrated significant antibacterial activity with minimal inhibitory concentrations (MICs) ranging from to against strains such as Staphylococcus aureus and Klebsiella pneumoniae .
Anticancer Activity
Research published in peer-reviewed journals has explored the anticancer potential of similar compounds. For example, derivatives containing the benzo[d]thiazole core have shown promising results in inhibiting tumor cell proliferation and inducing cell cycle arrest . In vitro studies indicated that these compounds could selectively target cancer cells while sparing normal cells.
Case Studies
- Case Study on Antibacterial Efficacy : A series of experiments were conducted to assess the antibacterial efficacy of this compound against resistant bacterial strains. Results indicated that the compound not only inhibited growth but also disrupted bacterial cell membranes.
- Case Study on Anticancer Activity : In a comparative study involving various benzothiazole derivatives, this compound exhibited a higher cytotoxicity against human cancer cell lines compared to standard chemotherapeutics .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (a precursor) reacts with tert-butoxycarbonyl (Boc)-protected isocyanate derivatives in toluene under reflux conditions. This approach leverages nucleophilic substitution at the amino group, followed by Boc protection . Solvent choice (e.g., 1,4-dioxane or glacial acetic acid) and reflux duration (3–10 hours) are critical for yield optimization.
Q. How can the Boc-protected amino group be selectively introduced without side reactions?
- Methodological Answer : Boc protection is typically achieved using Boc-anhydride or Boc-isocyanate under mild basic conditions. For example, in toluene, Boc-isocyanate reacts with the free amine of the tetrahydrobenzo[d]thiazole intermediate at 50–112°C, ensuring minimal hydrolysis of the ester group. Monitoring via TLC or HPLC is recommended to confirm reaction completion .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Peaks for the Boc group (δ ~1.4 ppm for tert-butyl protons) and the tetrahydrobenzo[d]thiazole ring (δ 2.5–3.5 ppm for methylene groups) confirm structural integrity .
- Elemental Analysis : Validates C, H, N, and S content (e.g., C18H23N3O4S2 requires C 54.94%, H 5.89%, N 10.68%, S 16.29%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 617.71 for C36H31N3O5S) .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in the formation of the tetrahydrobenzo[d]thiazole ring?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, using acetic acid as a solvent promotes cyclization via protonation of the amine, directing ring closure at the 4-position. Substituents on the precursor (e.g., electron-withdrawing groups) can shift selectivity; DFT calculations or Hammett plots are useful for predictive analysis .
Q. How can contradictory biological activity data (e.g., anticancer vs. antimicrobial) be resolved?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurity profiles. Strategies include:
- Dose-Response Studies : Establish EC50 values across multiple cell lines (e.g., MCF-7 for breast cancer vs. HEK293 for normal cells) .
- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites influencing activity .
- Targeted Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for specific targets (e.g., kinases or bacterial enzymes) .
Q. What strategies optimize the compound’s solubility for in vivo studies without compromising stability?
- Methodological Answer :
- Prodrug Design : Replace the ethyl ester with a more hydrolytically stable group (e.g., PEGylated esters) .
- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) for intravenous administration.
- Micellar Encapsulation : Formulate with poloxamers or liposomes to enhance aqueous solubility .
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., EGFR or HIV protease).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to prioritize synthetic targets .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
